{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone
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Overview
Description
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is a complex organic compound with a molecular formula of C28H32N2O5. This compound is known for its unique structural features, which include a piperazine ring substituted with benzyloxy and methoxy groups, and a methanone group attached to a dimethoxyphenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE typically involves multiple steps:
Preparation of 4-benzyloxy-3-methoxybenzaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-benzyloxy-3-methoxyphenol reacts with N,N-dimethylformamide and phosphorus oxychloride.
Formation of the piperazine derivative: The aldehyde is then reacted with piperazine under reductive amination conditions to form the corresponding piperazine derivative.
Coupling with 2,6-dimethoxybenzoyl chloride: The final step involves coupling the piperazine derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the piperazine ring can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: An intermediate in the synthesis of the target compound, known for its use in organic synthesis.
4-Benzyloxy-3-methoxybenzyl alcohol: Another related compound used in the synthesis of complex molecules.
Uniqueness
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H32N2O5/c1-32-23-13-12-22(18-26(23)35-20-21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)28(31)27-24(33-2)10-7-11-25(27)34-3/h4-13,18H,14-17,19-20H2,1-3H3 |
InChI Key |
CFXNIWXZRCQHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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